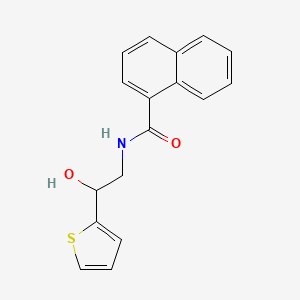

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-15(16-9-4-10-21-16)11-18-17(20)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBYMZHLXYKRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Halogenation can be carried out using bromine in acetic acid, while nitration can be done using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Spectroscopic and Physicochemical Properties

- 1H NMR : The hydroxyethyl group in the target compound would exhibit broad peaks near δ 1.5–2.5 ppm (OH) and δ 3.5–4.5 ppm (CH2), distinct from the acetyl protons (δ 2.1–2.5 ppm) in ’s acetamides .

- IR Spectroscopy : The amide C=O stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) would dominate, similar to other amide-hydroxyl hybrids.

- Solubility : The naphthalene core may reduce aqueous solubility compared to purely thiophene-based acetamides but enhance organic solvent compatibility .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name: N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide

- Molecular Formula: C17H15NO2S

- Molecular Weight: 297.4 g/mol

The compound features a naphthamide core with a hydroxyethyl group and a thiophene ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the thiophene ring may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against E. coli.

- Method : Agar diffusion method.

- Results : Inhibition zone diameter was measured at 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial activity.

| Compound Concentration (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|

| 50 | 10 |

| 100 | 15 |

| 200 | 20 |

- Anticancer Activity Study :

- Objective : To assess cytotoxic effects on MCF-7 cells.

- Method : MTT assay for cell viability.

- Results : IC50 value determined at 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of similar compounds, suggesting that modifications to the thiophene ring or naphthamide core can enhance biological activity. For example, derivatives with electron-withdrawing groups at specific positions on the thiophene ring exhibited increased potency against Trypanosoma brucei, a parasitic target relevant for treating neglected diseases like African sleeping sickness .

Q & A

Q. Which advanced spectroscopic techniques resolve ambiguities in solid-state characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.